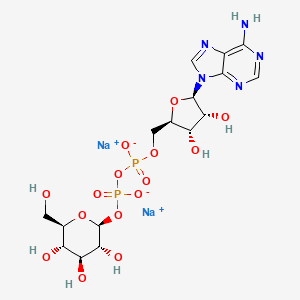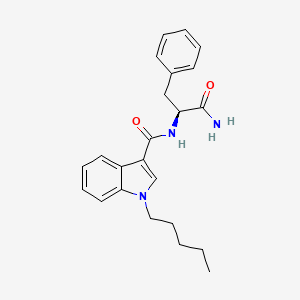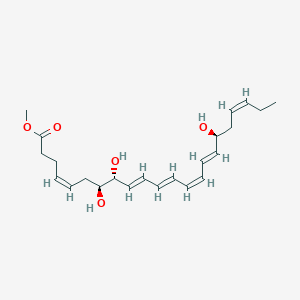
ADP-Glucose (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADP-Glucose (sodium salt) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides. It is an immediate precursor used in the synthesis of storage polysaccharides such as starch and glycogen in plants, algae, and certain bacteria . The compound is essential for the production of amylose, amylopectins, and other polysaccharides .
准备方法
Synthetic Routes and Reaction Conditions: ADP-Glucose (sodium salt) is synthesized through the enzymatic reaction catalyzed by ADP-glucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into ADP-Glucose and inorganic pyrophosphate . The reaction conditions typically involve a buffered solution with a pH range of 7.0 to 8.0, and the presence of divalent metal ions such as magnesium or manganese to stabilize the enzyme activity .
Industrial Production Methods: Industrial production of ADP-Glucose (sodium salt) involves the fermentation of genetically modified microorganisms that overexpress ADP-glucose pyrophosphorylase. The fermentation process is optimized to maximize the yield of ADP-Glucose, which is then purified through a series of chromatographic techniques .
化学反应分析
Types of Reactions: ADP-Glucose (sodium salt) primarily undergoes glycosylation reactions, where it acts as a glucose donor in the synthesis of polysaccharides . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The glycosylation reactions involving ADP-Glucose (sodium salt) require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at a pH of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products: The major products formed from the reactions involving ADP-Glucose (sodium salt) are polysaccharides such as amylose, amylopectin, and glycogen .
科学研究应用
ADP-Glucose (sodium salt) has a wide range of applications in scientific research:
作用机制
ADP-Glucose (sodium salt) exerts its effects by serving as a glucose donor in the biosynthesis of polysaccharides. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose units to growing polysaccharide chains . This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
相似化合物的比较
Uridine diphosphate glucose: Another nucleotide sugar involved in the biosynthesis of polysaccharides.
Guanosine diphosphate glucose: Used in the synthesis of polysaccharides in certain bacteria.
Uniqueness: ADP-Glucose (sodium salt) is unique due to its specific role in the biosynthesis of starch and glycogen, which are the primary storage polysaccharides in plants and certain microorganisms . Unlike other nucleotide sugars, ADP-Glucose is specifically recognized by starch synthase and glycogen synthase, making it indispensable for the synthesis of these polysaccharides .
属性
分子式 |
C16H23N5Na2O15P2 |
|---|---|
分子量 |
633.3 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI 键 |
GZBIVALVIPYODS-LNXGRUPOSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)


![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)

![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)

